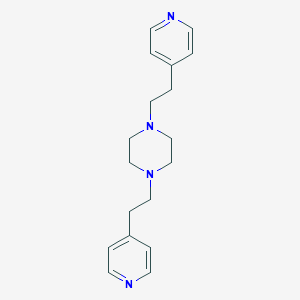

Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-, also known as Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-, is a useful research compound. Its molecular formula is C18H24N4 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-, and how does its substitution pattern influence reaction efficiency?

- Methodology : A two-step alkylation protocol is commonly employed. First, piperazine undergoes nucleophilic substitution with 2-(4-pyridyl)ethyl halides under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalytic bases like K₂CO₃ enhance reactivity. The ethyl spacer between the piperazine and pyridyl groups reduces steric hindrance, improving yield compared to bulkier substituents . Purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm proton environments and carbon backbone symmetry. Pyridyl protons resonate at δ 7.2–8.5 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm .

- X-ray diffraction : Resolves spatial arrangement, bond angles, and confirms the chair conformation of the piperazine ring .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .

Q. How does the compound’s solubility and stability vary across solvents, and what formulations are suitable for in vitro assays?

- Methodology : Solubility screening in DMSO, water, and ethanol (via gravimetric analysis) is essential. The pyridyl groups enhance aqueous solubility at acidic pH due to protonation. For cellular assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with biological targets like DNA or enzymes?

- Methodology : Use software (e.g., AutoDock Vina) to model binding modes. The pyridyl and piperazine moieties may engage in π-π stacking or hydrogen bonding with DNA bases (e.g., guanine). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values across cancer cell lines)?

- Methodology :

- Orthogonal assays : Combine MTT, apoptosis (Annexin V), and cell-cycle analysis to confirm mechanisms.

- Structural analogs : Compare activity with derivatives lacking pyridyl groups to identify pharmacophores .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .

Q. How do substituent modifications (e.g., replacing pyridyl with phenyl groups) affect receptor binding affinity and selectivity?

- Methodology : Perform SAR studies by synthesizing analogs (e.g., 1,4-bis(phenylethyl)piperazine) and testing against target receptors (e.g., GPCRs). Pyridyl groups improve water solubility and hydrogen-bonding capacity, potentially enhancing target engagement compared to hydrophobic phenyl analogs .

Q. What computational methods are used to analyze conformational flexibility and its impact on biological activity?

- Methodology :

- DFT calculations : Optimize low-energy conformers and calculate torsional barriers (e.g., piperazine ring puckering).

- MD simulations : Track dynamic interactions with lipid bilayers or proteins over 100+ ns trajectories to identify stable binding poses .

Q. Key Notes

- Prioritize crystallography for unambiguous structural confirmation, as NMR alone may not resolve symmetry-related ambiguities .

- For in vivo studies , consider PEGylation or nanoparticle encapsulation to improve bioavailability, leveraging the compound’s amine groups for conjugation .

- Avoid commercial databases flagged as unreliable (e.g., BenchChem) and rely on peer-reviewed syntheses .

属性

CAS 编号 |

14612-98-7 |

|---|---|

分子式 |

C18H24N4 |

分子量 |

296.4 g/mol |

IUPAC 名称 |

1,4-bis(2-pyridin-4-ylethyl)piperazine |

InChI |

InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |

InChI 键 |

BHPREEJKJGFUPY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |

规范 SMILES |

C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |

Key on ui other cas no. |

14612-98-7 |

同义词 |

1,4-Bis[2-(4-pyridyl)ethyl]piperazine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。